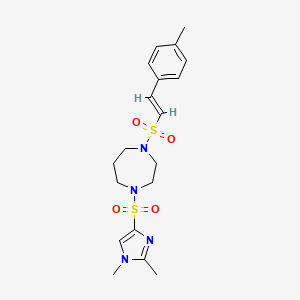

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O4S2/c1-16-5-7-18(8-6-16)9-14-28(24,25)22-10-4-11-23(13-12-22)29(26,27)19-15-21(3)17(2)20-19/h5-9,14-15H,4,10-13H2,1-3H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUCRKQTLDVUHM-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that can lead to various physiological effects.

Biochemical Pathways

The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can affect numerous biochemical pathways, including those involved in inflammation and bronchodilation.

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it a potentially effective treatment for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial.

Biological Activity

(E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. The structural features of this compound suggest it may exhibit significant biological activities, particularly in the fields of cancer therapy and as a receptor modulator. This article reviews the biological activity of this compound based on existing research and evaluates its potential mechanisms of action.

Structure and Properties

The compound consists of a 1,4-diazepane core modified with sulfonyl groups and an imidazole moiety. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the 1,4-diazepane structure exhibit a variety of biological activities, including:

- Anticancer Activity : Studies have shown that 1,4-diazepane derivatives can act as potent anticancer agents. For instance, certain derivatives demonstrated significant cytotoxic effects against B-cell leukemic cell lines with IC50 values ranging from 18 µM to 30 µM .

- Inhibition of LFA-1 : Compounds similar to the target compound have been identified as inhibitors of LFA-1 (Lymphocyte Function-associated Antigen 1), which plays a crucial role in immune responses. Some derivatives showed IC50 values as low as 70 nM .

The biological activity of this compound may be attributed to several mechanisms:

Anticancer Mechanisms :

- Cytotoxicity : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. The mechanism involves disruption of cellular functions leading to cell death.

Receptor Modulation :

- GABA-A Receptor Interaction : Similar compounds have been investigated for their ability to modulate GABA-A receptors, which are critical in neurotransmission and have implications in anxiety and sleep disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

These studies highlight the potential therapeutic applications of diazepane derivatives in cancer treatment and immune response modulation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s molecular weight (444.5 g/mol) exceeds that of (396.5 g/mol) due to methyl groups on both the imidazole and styryl moieties.

- The trifluoromethyl group in contributes to a higher molecular weight (438.4 g/mol) despite fewer carbons, highlighting the impact of halogenation.

Electronic and Steric Modifications: Imidazole Substitution: The 1,2-dimethyl group in the target and may shield the imidazole ring from metabolic degradation compared to non-methylated analogs like and . Aryl/Thiophene vs. Trifluoromethyl Phenyl (): The electron-withdrawing CF₃ group enhances electrophilicity, which could influence receptor binding or solubility.

Lipophilicity Trends :

- The 4-methylstyryl group in the target likely increases lipophilicity (logP) compared to ’s unsubstituted styryl, improving membrane permeability.

- The thiophene in and trifluoromethyl in may further modulate solubility, with thiophene favoring π-π interactions and CF₃ enhancing metabolic stability.

Research Findings and Implications

While specific biological data for these compounds are unavailable in the evidence, structural comparisons allow for informed hypotheses:

- Metabolic Stability : Methylated imidazole (target and ) likely resists cytochrome P450-mediated oxidation, a common metabolic pathway for imidazole rings .

- Binding Affinity : The (E)-styryl configuration in the target and may favor planar interactions with hydrophobic binding pockets, whereas bulkier substituents (e.g., naphthalene in ) could sterically hinder target engagement.

- Solubility : The trifluoromethyl group in may reduce aqueous solubility due to increased hydrophobicity, whereas the ethylthiophene in could balance lipophilicity and solubility via sulfur’s polarizability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((4-methylstyryl)sulfonyl)-1,4-diazepane, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves sequential sulfonylation of the diazepane core. The imidazole sulfonyl group can be introduced using 1-methyl-1H-imidazole-4-sulfonyl chloride (synthesized via controlled chlorosulfonation of 1-methylimidazole under inert atmosphere ). The 4-methylstyryl sulfonyl group may require coupling under mild basic conditions to avoid side reactions. To improve yields:

- Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride per diazepane NH group).

- Use tetrakis(dimethylamino)ethylene (TDAE) as an electron-transfer mediator to enhance reactivity, as demonstrated in similar imidazole derivatives .

- Monitor reaction progress via TLC or HPLC (C18 column, methanol/buffer mobile phase at pH 4.6 ).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Elemental Analysis (CHNS) : Confirm molecular formula and purity (e.g., deviations >0.3% indicate impurities) .

- NMR : ¹H/¹³C NMR to resolve stereochemistry (E-configuration of styryl group) and sulfonyl group positions. Aromatic protons in the imidazole ring appear as singlets due to dimethyl substitution .

- IR : Confirm sulfonyl (S=O) stretches at 1150–1350 cm⁻¹ .

- HPLC-MS : Use a sodium 1-octanesulfonate buffer (pH 4.6) for retention time consistency .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Short-term stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of sulfonyl groups.

- Long-term stability : Lyophilized powders in inert atmosphere retain integrity for >6 months.

- Analytical validation : Periodic HPLC analysis (65:35 methanol:buffer mobile phase) detects degradation products like free diazepane or sulfonic acids .

Advanced Research Questions

Q. How can researchers design experiments to probe the compound’s reactivity with biological nucleophiles (e.g., cysteine residues)?

- Methodological Answer :

- Kinetic studies : Use UV-Vis spectroscopy to monitor thiolysis reactions (e.g., with glutathione at pH 7.4, 37°C). Sulfonyl groups react via nucleophilic substitution, forming disulfide adducts .

- Mass spectrometry : Identify adducts via LC-MS/MS.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

Q. How should contradictory data in reaction yields or analytical results be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize solvents (e.g., anhydrous DMF vs. THF) and moisture control.

- Cross-validation : Compare elemental analysis (CHNS) with HPLC purity data. For example, a 95% HPLC purity but 92% CHNS match suggests volatile impurities .

- Systematic error analysis : Calibrate instruments (e.g., NMR referencing to TMS) and validate buffer pH in HPLC .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- In-silico ADMET : Use QSAR models (e.g., SwissADME) to predict logP (expected ~3.5 due to sulfonyl hydrophilicity and styryl hydrophobicity) and CYP450 interactions.

- Molecular docking : Simulate binding to targets like serum albumin (PDB ID: 1AO6) to assess plasma protein affinity .

Q. How can the compound’s interactions with metal ions be systematically studied?

- Methodological Answer :

- UV-Vis titration : Monitor shifts in λmax upon addition of Cu²⁺/Zn²⁺ ions (imidazole nitrogen lone pairs act as ligands) .

- X-ray crystallography : Co-crystallize with metal salts (e.g., CuCl₂) to resolve coordination geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.